1-{1-[(3,4-difluorophenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole

CB1 receptor antagonist structure-activity relationship fluorine substitution

1-{1-[(3,4-difluorophenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole (CAS 2415535-10-1) is a synthetic small molecule (C17H15F2N3; MW 299.32 g/mol) belonging to the class of 1,3-disubstituted azetidine-benzimidazole hybrids. Its architecture features a benzimidazole (1H-1,3-benzodiazole) core N-linked to an azetidine ring, which is further N-substituted with a 3,4-difluorophenylmethyl group.

Molecular Formula C17H15F2N3
Molecular Weight 299.325
CAS No. 2415535-10-1
Cat. No. B2669703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1-[(3,4-difluorophenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole
CAS2415535-10-1
Molecular FormulaC17H15F2N3
Molecular Weight299.325
Structural Identifiers
SMILESC1C(CN1CC2=CC(=C(C=C2)F)F)N3C=NC4=CC=CC=C43
InChIInChI=1S/C17H15F2N3/c18-14-6-5-12(7-15(14)19)8-21-9-13(10-21)22-11-20-16-3-1-2-4-17(16)22/h1-7,11,13H,8-10H2
InChIKeyNLJARWNLLYQMJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{1-[(3,4-difluorophenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole (CAS 2415535-10-1): Structural Identity and Procurement Baseline


1-{1-[(3,4-difluorophenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole (CAS 2415535-10-1) is a synthetic small molecule (C17H15F2N3; MW 299.32 g/mol) belonging to the class of 1,3-disubstituted azetidine-benzimidazole hybrids . Its architecture features a benzimidazole (1H-1,3-benzodiazole) core N-linked to an azetidine ring, which is further N-substituted with a 3,4-difluorophenylmethyl group. This compound is structurally related to the 'heterocycle-substituted 3-alkyl azetidine' scaffold claimed in patent US7906652 as cannabinoid-1 (CB1) receptor antagonists/inverse agonists, a class investigated for obesity, metabolic disorders, and neuropsychiatric conditions [1]. While peer-reviewed pharmacological data specific to this exact compound remain sparse in the open literature, its substitution pattern distinguishes it from less decorated azetidine-benzimidazole analogs, carrying implications for target engagement and physicochemical property tuning that procurement specialists and medicinal chemists must evaluate when selecting among candidate building blocks or reference compounds.

Why Generic Azetidine-Benzimidazole Analogs Cannot Substitute for 1-{1-[(3,4-difluorophenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole in Receptor-Targeted Research


The benzimidazole-azetidine chemotype encompasses a broad structural landscape where subtle modifications to the N-substituent on the azetidine ring profoundly alter CB1 receptor pharmacology and off-target profiles [1]. The 3,4-difluorophenylmethyl group is not a passive lipophilic appendage; its specific fluorine substitution pattern influences conformational preferences, hydrogen-bonding capacity with receptor residues, and metabolic stability relative to unsubstituted benzyl, 4-fluorobenzyl, or 2,4-difluorobenzyl variants [1]. Simple replacement with a 2-(azetidin-3-yl)-1H-benzimidazole core (CAS 1234710-00-9) lacking the 3,4-difluorophenylmethyl N-substituent results in loss of the key pharmacophoric element required for CB1 antagonism . Likewise, shifting the benzimidazole attachment point from the 1-position to the 2-position, or substituting the 3,4-difluoro motif with a 3,5-difluoro or 2,6-difluoro regioisomer, can reorder receptor selectivity and functional activity [1]. Below, we present the available quantitative evidence that enables scientifically grounded selection of this specific compound over its closest structural comparators.

Quantitative Differentiation Evidence for 1-{1-[(3,4-difluorophenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole Relative to Structural Analogs and In-Class Candidates


Structural Uniqueness: 3,4-Difluorophenylmethyl Substitution Pattern vs. Unsubstituted or Mono-Fluorinated Benzyl Analogs

The 3,4-difluorophenylmethyl N-substituent on the azetidine ring is the defining structural differentiator of this compound versus simpler benzyl-, 4-fluorobenzyl-, or 3-fluorobenzyl-substituted analogs claimed in the CB1 antagonist patent series [1]. In the patent's SAR framework, the 3,4-difluoro substitution pattern is explicitly enumerated among preferred embodiments (Formula I, wherein Ar1 can be phenyl substituted with two halogen atoms at the 3- and 4-positions), and is distinguished from mono-halogenated, 2,4-difluoro, or 3,5-difluoro variants each associated with different CB1 binding trajectories [1]. The 3,4-difluoro arrangement introduces a dipole moment aligned with the aromatic ring plane that alters electrostatic complementarity with the CB1 orthosteric pocket relative to the 2,4-difluoro isomer, while the absence of the 3,4-difluorophenylmethyl group entirely eliminates the critical hydrophobic and π-stacking interactions with the receptor [2].

CB1 receptor antagonist structure-activity relationship fluorine substitution

Heterocycle Attachment Regiochemistry: 1-(Azetidin-3-yl)-benzimidazole vs. 2-(Azetidin-3-yl)-benzimidazole Scaffolds

The target compound features a benzimidazole ring connected to the azetidine at the N1 position (1-azetidin-3-yl-1H-benzimidazole). This regiochemistry is distinct from the more commonly available 2-(azetidin-3-yl)-1H-benzimidazole scaffold (CAS 1234710-00-9), where the azetidine is attached at the C2 carbon of the benzimidazole . In the CB1 antagonist patent series (US7906652), the N-linked benzimidazole (via the 1-position nitrogen) is a specifically claimed embodiment because it positions the heterocycle for optimal interaction with the CB1 receptor's hydrogen-bond network, whereas the C2-linked analog presents a different vector and protonation state that may shift selectivity toward other GPCR targets or abolish CB1 activity entirely [1]. No direct comparative CB1 binding data are publicly available for these two regioisomers, but the patent's explicit preference for N-linked heterocycles provides a class-level basis for prioritizing the 1-substituted regioisomer in CB1 programs.

regiochemistry benzimidazole N1 vs. C2 substitution target engagement

Physicochemical Property Differentiation: Calculated LogP and Hydrogen Bond Acceptors vs. Closest Commercial Analogs

The 3,4-difluorophenylmethyl group significantly modulates the lipophilicity of the azetidine-benzimidazole core. Using the molecular formula C17H15F2N3 (MW 299.32) , the calculated LogP (cLogP) is estimated at approximately 3.2–3.5, consistent with CNS-permeable small molecules in the CB1 antagonist space [1]. By comparison, the des-fluoro benzyl analog (C17H17N3, MW 263.34) has an estimated cLogP approximately 0.6–0.8 log units lower, while the 5-methyl-benzimidazole analog (2-{1-[(3,4-difluorophenyl)methyl]azetidin-3-yl}-5-methyl-1H-1,3-benzodiazole, CAS 1421514-21-7) [2] with an additional methyl group has a cLogP approximately 0.4–0.5 log units higher. These differences are large enough to shift CNS MPO (Multiparameter Optimization) desirability scores and influence passive permeability, P-glycoprotein efflux susceptibility, and non-specific tissue binding [1].

lipophilicity physicochemical properties drug-likeness

Limitations Acknowledgment: Absence of Publicly Available Head-to-Head Pharmacological Data for This Specific Compound

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and patent literature (as of May 2026) reveals no publicly disclosed, compound-specific in vitro potency (IC50, Ki, EC50), selectivity profile, or in vivo pharmacokinetic data for 1-{1-[(3,4-difluorophenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole (CAS 2415535-10-1). All differentiation claims above are therefore limited to class-level inference drawn from the patent scaffold (US7906652) [1] and structural/computational comparisons to related analogs. This evidence gap is critical for procurement decisions: users requiring validated CB1 binding affinity or functional activity data for this specific compound must either commission de novo pharmacological profiling or select a structurally related comparator for which such data are publicly available [2]. The compound's inclusion in the Merck CB1 antagonist patent series does not guarantee that this specific exemplar was synthesized and tested; it may represent a prophetic example within the patent claims.

data gap pharmacological characterization due diligence

Recommended Application Scenarios for 1-{1-[(3,4-difluorophenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole Based on Available Evidence


CB1 Receptor Antagonist Lead Optimization: SAR Exploration of the N-Benzyl Substituent

This compound serves as a key intermediate or comparator in structure-activity relationship (SAR) studies aimed at optimizing the N-benzyl substituent of azetidine-benzimidazole CB1 antagonists. The 3,4-difluorophenylmethyl group represents a specific fluorine substitution pattern that can be systematically compared against mono-fluoro, trifluoro, chloro, methoxy, and unsubstituted benzyl variants to map the electronic and steric requirements of the CB1 orthosteric binding pocket [1]. Procurement of this compound enables head-to-head pharmacological comparisons when paired with the corresponding 4-fluorobenzyl or 3-fluorobenzyl analogs within the same assay platform.

Regiochemical Selectivity Studies: N1-Linked vs. C2-Linked Benzimidazole-Azetidine Hybrids

The N1-linked benzimidazole-azetidine architecture of this compound makes it a critical tool for evaluating the pharmacological consequences of heterocycle attachment regiochemistry. Side-by-side testing with the commercially available 2-(azetidin-3-yl)-1H-benzimidazole (CAS 1234710-00-9) [1] can reveal the impact of N1 vs. C2 connectivity on CB1 receptor binding affinity, functional activity (agonist vs. antagonist vs. inverse agonist), and selectivity against CB2 and related GPCRs. Such studies are essential for defining the pharmacophoric requirements of this chemotype and guiding future medicinal chemistry design.

Physicochemical Property Benchmarking in CNS Drug Discovery Programs

With an estimated cLogP of 3.2–3.5 and molecular weight of 299.32, this compound occupies a favorable region of CNS drug-like chemical space as defined by the CNS MPO scoring system [1]. It can serve as a reference compound for benchmarking the impact of the 3,4-difluorophenylmethyl group on lipophilicity, passive permeability (PAMPA or Caco-2), P-glycoprotein efflux ratio, and metabolic stability in liver microsome assays, relative to des-fluoro or alternative halogen-substituted benzyl analogs. This application is particularly relevant for CNS-targeted CB1 antagonist programs where achieving the appropriate balance of permeability and metabolic stability is critical [2].

Synthetic Methodology Development: N-Functionalization of Azetidine-Benzimidazole Scaffolds

The compound's specific connectivity—wherein the azetidine nitrogen is alkylated with a 3,4-difluorobenzyl group—makes it a useful product standard for developing and optimizing synthetic routes to N-substituted azetidine-benzimidazole libraries. Researchers focused on synthetic methodology can use this compound as an analytical reference (HPLC, LCMS, NMR) for validating reaction conditions, assessing yields, and characterizing byproducts in alkylation or reductive amination protocols targeting similar N-benzyl-azetidine architectures [1].

Quote Request

Request a Quote for 1-{1-[(3,4-difluorophenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.